Tryptophan, 6-fluoro- is a natural product found in Aspergillus fumigatus with data available.
6-Fluoro-DL-tryptophan
CAS No.: 7730-20-3
VCID: VC21539397
Molecular Formula: C11H11FN2O2
Molecular Weight: 222.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
6-Fluoro-DL-tryptophan is a derivative of the amino acid tryptophan, with a fluorine atom substituted at the 6-position of the indole ring. This compound is widely used in biochemical research, pharmaceutical development, and neuroscience studies due to its unique properties and biological activities. It serves as a serotonin synthesis inhibitor, which makes it valuable for exploring serotonin pathways and understanding mood disorders. Pharmaceutical Development6-Fluoro-DL-tryptophan is used as a building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate serotonin levels makes it a promising compound for developing treatments related to mood and cognitive functions . Biochemical ResearchIn biochemical research, 6-Fluoro-DL-tryptophan is utilized to study protein interactions and enzyme activities. It provides insights into metabolic pathways and cellular functions by inhibiting serotonin synthesis, which helps in understanding the role of serotonin in various biological processes . Neuroscience StudiesThe compound is valuable in neuroscience for exploring serotonin pathways. By inducing transient depletion of serotonin in brain areas, it aids in understanding mood disorders and potential treatments. This property makes it a tool for studying the effects of serotonin on mood and cognitive functions . Analytical ChemistryIt is used as a standard in chromatography for the accurate analysis of tryptophan levels in various samples. This application leverages its chemical properties to ensure precise measurements in biochemical assays . Biological Activity6-Fluoro-DL-tryptophan acts as a serotonin synthesis inhibitor. In vivo studies have shown that it can induce a transient depletion of serotonin in brain areas, with a maximum reduction of about 60-65% observed between 1 and 3 hours after administration. This effect is reversible, with serotonin levels returning to normal after 6 hours . Albumin Binding and Brain UptakeAlbumin binds approximately 80% of L-tryptophan and 50% of 6-Fluoro-DL-tryptophan. The competitive inhibition between these compounds affects their brain uptake, with L-valine reducing the brain uptake of both tryptophan and 6-Fluoro-DL-tryptophan . Research Findings |
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CAS No. | 7730-20-3 |
Product Name | 6-Fluoro-DL-tryptophan |
Molecular Formula | C11H11FN2O2 |
Molecular Weight | 222.22 g/mol |
IUPAC Name | 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) |
Standard InChIKey | YMEXGEAJNZRQEH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N |
Canonical SMILES | C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N |
Synonyms | 6-Fluoro-DL-tryptophan;6-fluorotryptophan;7730-20-3;2-amino-3-(6-fluoro-1H-indol-3-yl)propanoicacid;DL-Tryptophan,6-fluoro-;DL-6-Fluorotryptophane;Tryptophan,6-fluoro-;(+-)-6-Fluorotryptophan;ST072163;Tryptophan,6-fluoro-,DL-;NSC9364;EINECS231-788-6;BRN0482552;D-Tryptophan,6-fluoro-;2-amino-3-(6-fluoroindol-3-yl)propanoicacid;dl-6-Fluorotryptophan;ACMC-20mbi4;6-fluoro-D,L-tryptophan;6-Fluorotryptophan,DL-;AC1Q5S5W;F7626_SIGMA;SCHEMBL248870;AC1L3T80;CHEMBL472222;GTPL5126 |
PubChem Compound | 94937 |
Last Modified | Aug 15 2023 |
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